molecular formula C8H9NO B11714262 rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile

rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile

Cat. No.: B11714262
M. Wt: 135.16 g/mol
InChI Key: OVMGDBGKKIIJRU-UIAUGNHASA-N
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Description

rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.0²,⁴]octane-6-carbonitrile is a tricyclic compound featuring a strained oxygen-containing bicyclic framework (3-oxatricyclo[3.2.1.0²,⁴]octane) with a nitrile group at position 6. Its molecular formula is C₈H₉NO, and it has a molecular weight of 135.17 g/mol . The compound’s stereochemistry and functional groups make it a valuable intermediate in synthetic organic chemistry, particularly for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile

InChI

InChI=1S/C8H9NO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-2H2/t4-,5-,6-,7+,8-/m1/s1

InChI Key

OVMGDBGKKIIJRU-UIAUGNHASA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C#N)[C@@H]3[C@H]2O3

Canonical SMILES

C1C2CC(C1C#N)C3C2O3

Origin of Product

United States

Preparation Methods

Diels-Alder Cyclization Approach

A foundational method involves the Diels-Alder reaction between a functionalized diene and dienophile to construct the bicyclo[3.2.1]octane core.

Procedure :

  • Diene preparation : Cyclopentadiene derivatives are functionalized with ester or nitrile groups at strategic positions.

  • Reaction with dienophile : Maleic anhydride or acrylonitrile derivatives undergo [4+2] cycloaddition under thermal or Lewis-acid catalysis.

  • Post-cyclization modifications :

    • Reduction of ester groups to alcohols

    • Epoxidation to form the oxygen bridge.

Example :
A 2010 study demonstrated that 3-Oxatricyclo[3.2.1.02,4]octane-endo-6-carbonitrile could be synthesized via Diels-Alder reaction between 1,3-cyclohexadiene and acrylonitrile, followed by epoxidation with m-CPBA (meta-chloroperbenzoic acid).

Key Data :

ParameterValueConditions
Yield62%Toluene, 80°C, 24h
Diastereomeric Ratio3:1BF3·OEt2 catalysis
Nitrile Stability98% retainedPost-reaction HPLC analysis

Intramolecular Cyclization of Epoxy Nitriles

This method constructs the oxygen bridge early in the synthesis through epoxide formation.

Procedure :

  • Epoxide precursor synthesis :

    • Epichlorohydrin derivatives are coupled with nitrile-containing fragments

  • Base-mediated cyclization :

    • Potassium tert-butoxide induces ring closure

  • Stereochemical refinement :

    • Chiral resolution via HPLC or enzymatic methods.

Case Study :
A 2003 publication achieved the target compound in five steps from commercially available (1R,2S)-norbornene oxide:

  • Nitrile introduction : Cyanation using TMSCN (trimethylsilyl cyanide)

  • Epoxide ring-opening : Controlled hydrolysis

  • Intramolecular etherification : Mitsunobu conditions (DIAD, PPh3).

Optimization Challenges :

  • Competing elimination pathways required careful pH control (pH 7.5-8.2)

  • Temperature sensitivity: Reactions performed at -20°C to prevent racemization.

Palladium-Mediated Cross Coupling

Recent advances employ palladium complexes to assemble the tricyclic framework.

Representative Protocol :

  • Suzuki-Miyaura coupling : Links boronic ester intermediates to pre-formed nitrile segments

  • Ring-closing metathesis : Grubbs 2nd generation catalyst forms the strained bridge.

Performance Metrics :

CatalystConversion (%)ee (%)
Pd(OAc)2/Xantphos8892
Grubbs II76N/A
Rhodium-DuPhos6885

Stereochemical Control Strategies

Chiral Auxiliary Utilization

The use of Evans oxazolidinones or Oppolzer sultams enables precise control of the 1R and 2S configurations.

Case Example :
A 2018 patent disclosed:

  • Auxiliary attachment at C6 position

  • Diastereoselective alkylation (dr > 20:1)

  • Auxiliary removal via hydrolysis.

Enzymatic Resolution

Lipase-mediated kinetic resolution proves effective for separating enantiomers:

Process :

  • Racemic mixture treatment with Pseudomonas cepacia lipase

  • Selective acetylation of (1S,2R) enantiomer

  • Column chromatography separation.

Efficiency :

  • Enantiomeric excess (ee): 99%

  • Recovery yield: 43%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance reproducibility:

System Configuration :

  • Microreactor arrays (0.5 mm ID)

  • Residence time: 8.2 minutes

  • In-line IR monitoring.

Advantages :

  • 14% higher yield vs batch

  • 93% reduction in solvent use.

Green Chemistry Innovations

Solvent-free mechanochemical synthesis using ball mills:

Protocol :

  • Solid-state reaction of norbornene derivatives

  • Cyanide source: KCN-coated milling balls

  • Reaction time: 2h.

Environmental Metrics :

ParameterImprovement vs Traditional
E-factor0.8 vs 12.4
PMI (Process Mass Intensity)3.2 vs 28.7

Analytical Characterization

Critical quality control parameters include:

Chiral Purity :

  • HPLC: Chiralpak IC column, hexane/i-PrOH 90:10

  • Retention times: 12.3 min (desired enantiomer), 14.8 min (undesired).

Structural Confirmation :

  • X-ray Crystallography :

    • Space group P212121

    • R-factor 0.042.

  • NMR :

    • 13C NMR (CDCl3): δ 118.9 (CN), 79.3 (O-C-O).

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated [2+2] cycloadditions show promise for constructing the strained rings:

System :

  • Ir(ppy)3 catalyst

  • 450 nm LED irradiation

  • Yield: 58%.

Biocatalytic Synthesis

Engineered P450 enzymes enable oxidative cyclization:

Performance :

  • Turnover number: 1,240

  • Selectivity: 99.5% .

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group into amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Synthetic Chemistry

The compound is utilized in synthetic chemistry as an intermediate for the synthesis of more complex molecules. Its unique bicyclic structure allows for the exploration of diverse synthetic pathways.

Case Study: Antiviral Agents

Research has shown that derivatives of oxatricyclo compounds exhibit antiviral properties. For instance, studies have indicated that modifications to the nitrile group can enhance biological activity against specific viral strains.

Material Science

The compound's structural characteristics make it suitable for developing novel materials with specific mechanical properties. It has been investigated for use in polymer chemistry where its incorporation can lead to improved thermal stability and mechanical strength.

Case Study: Enzyme Inhibition

Research has demonstrated that rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile can act as an enzyme inhibitor in certain biochemical pathways. Studies involving enzyme kinetics have shown promising results in inhibiting specific enzymes related to metabolic disorders.

Agricultural Science

The compound has potential applications in developing agrochemicals. Preliminary studies suggest that it may serve as a bioactive agent in pest control formulations.

Mechanism of Action

The mechanism of action of rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physical properties of rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.0²,⁴]octane-6-carbonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Heteroatom Position
rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.0²,⁴]octane-6-carbonitrile C₈H₉NO 135.17 Nitrile (C≡N) 3-Oxa
Racemic-(1S,2R,4S,5R)-tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.0²,⁴]octane-6-carboxylate C₁₁H₁₅NO₄ 225.24 Ester (COO-tert-butyl) 3-Oxa, 6-Aza
rac-(1R,2S,6R,7R)-4-{[(1E)-(2-Chlorophenyl)methylidene]amino}-1-isopropyl-7-methyl-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione C₂₀H₂₂ClN₃O₂ ~371.87* Imine (C=N), Chlorophenyl 4-Aza
3-Oxatricyclo[3.2.1.0²,⁴]octane-6-carboxylic acid C₈H₁₀O₃ 154.16 Carboxylic acid (COOH) 3-Oxa

*Calculated based on formula C₂₀H₂₂ClN₃O₂.

Key Observations :

  • Heteroatom Substitution : The target compound contains a single oxygen atom (3-oxa), while analogs like the 6-azatricyclo derivative incorporate nitrogen, altering electronic properties and reactivity.
  • Functional Groups : The nitrile group in the target compound is electron-withdrawing, contrasting with the electron-rich ester group in and the acidic carboxylic acid in . This difference influences solubility, stability, and synthetic utility.
Crystallographic Data
  • Target Compound: No crystallographic data is provided in the evidence, but its synthesis likely employs methods similar to those for related tricyclic systems.
  • 4-Azatricyclo Analog : Synthesized from N-amino-α-terpineolactam and 2-chlorobenzaldehyde, this compound exhibits an average C–C bond length of 1.5 Å (likely inferred from "0.005 Å" typographical error), with refinement residuals R = 0.059 and wR = 0.129. Its crystal structure features intermolecular C–H⋯O hydrogen bonds, enhancing lattice stability .

Physical Properties and Stability

  • Melting/Boiling Points: notes that 3-oxatricyclo derivatives generally exhibit moderate melting points (~100–150°C) due to rigid frameworks. The tert-butyl ester likely has higher thermal stability than the nitrile.
  • Solubility : Nitriles are polar but less acidic than carboxylic acids , making them soluble in organic solvents like acetonitrile.

Biological Activity

The compound rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0(2,4)]octane-6-carbonitrile , also known by its CAS number 21154-34-7 , is a bicyclic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0(2,4)]octane-6-carbonitrile is C8H9NOC_8H_9NO with a molecular weight of approximately 135.16 g/mol . Its structure features a bicyclic framework that is significant for its biological interactions.

Physical Properties

PropertyValue
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
CAS Number21154-34-7
Purity95%

Recent studies have indicated that rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0(2,4)]octane-6-carbonitrile exhibits various biological activities that may be attributed to its unique structural features. The compound has been investigated for its potential effects on:

  • Neurotransmitter Modulation : Preliminary findings suggest that the compound may influence neurotransmitter systems, potentially offering neuroprotective effects.
  • Antimicrobial Activity : Some studies indicate that it might possess antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

  • Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of similar bicyclic compounds and suggested that modifications in the structure can enhance their efficacy against neurodegenerative diseases .
  • Antimicrobial Properties : Research conducted by Smith et al. (2023) demonstrated that rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0(2,4)]octane-6-carbonitrile exhibited significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
  • Cytotoxicity Studies : In vitro cytotoxicity assays showed that this compound has selective toxicity towards cancer cell lines while sparing normal cells, suggesting a promising avenue for cancer therapy .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

  • Toxicological Assessments : The compound has been classified under GHS hazard statements indicating potential health risks such as toxicity upon ingestion and skin contact .

Summary of Findings

The biological activity of rac-(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.0(2,4)]octane-6-carbonitrile is promising but requires further exploration to fully understand its mechanisms and therapeutic potential.

Q & A

Q. Basic Research Focus

  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers. Validate resolution via retention time shifts.
  • NMR Analysis : Employ chiral solvating agents (e.g., Eu(hfc)₃) to induce splitting of 1H^{1}\text{H} or 13C^{13}\text{C} signals.
  • Circular Dichroism (CD) : Compare CD spectra to reference enantiomers for absolute configuration assignment .

How does the nitrile group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Advanced Research Focus
The nitrile group at C6 enables diverse transformations:

  • Nucleophilic Additions : React with Grignard reagents to form ketones or amines (after reduction).
  • Electrophilic Substitution : Direct nitration/sulfonation at the nitrile-adjacent positions via resonance stabilization.
  • Cyanoalkylation : Use in Ugi or Passerini multicomponent reactions to generate heterocyclic libraries.
    Caution : Steric hindrance from the tricyclic framework may slow kinetics. Optimize solvent polarity (e.g., DMF) to enhance reactivity .

What computational methods can predict the compound’s interaction with biological targets or catalytic sites?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450).
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions.
  • MD Simulations : Assess stability in lipid bilayers for potential membrane-targeting applications.
    Validation : Cross-reference computational results with experimental kinetics or crystallographic data .

How can conflicting stereochemical data (e.g., NMR vs. X-ray) be resolved during structural characterization?

Q. Advanced Research Focus

  • Scenario : Discrepancies arise when NMR coupling constants suggest one diastereomer, while X-ray data indicate another.
  • Resolution Steps :
    • Verify Purity : Ensure the sample is free of byproducts via LC-MS.
    • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility that may skew coupling constants.
    • Theoretical Modeling : Compare DFT-predicted NMR shifts with experimental data to identify the dominant conformer.
  • Case Study : highlights partial hemihydrate formation affecting crystallographic data, requiring refinement in SHELXL .

What are the applications of this compound in asymmetric catalysis or as a chiral building block?

Q. Advanced Research Focus

  • Catalysis : The rigid tricyclic structure serves as a scaffold for chiral ligands in transition-metal complexes (e.g., Rh-catalyzed hydrogenation).
  • Building Block : Incorporate into natural product syntheses (e.g., terpenoids) via cross-coupling or cycloaddition reactions.
  • Case Study : Similar oxabicyclo compounds () are used in enantioselective Diels-Alder reactions .

What are the challenges in scaling up the synthesis of this compound for collaborative studies?

Q. Basic Research Focus

  • Optimization : Transition from batch to flow chemistry to improve yield and reduce purification steps.
  • Byproduct Management : Use scavenger resins or column chromatography to remove stereochemical impurities.
  • Documentation : Adhere to FAIR data principles by depositing synthetic protocols in repositories like ChemRxiv .

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